molecular formula C10H9FO2 B14886800 1-Ethynyl-2-fluoro-3,5-dimethoxybenzene

1-Ethynyl-2-fluoro-3,5-dimethoxybenzene

Cat. No.: B14886800
M. Wt: 180.17 g/mol
InChI Key: RDLDIZODNZSRRQ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzene, featuring ethynyl, fluoro, and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-2-fluoro-3,5-dimethoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a fluorobenzene derivative, the ethynyl and methoxy groups can be introduced through reactions involving reagents like tetrabutylammonium iodide and boron trichloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2-fluoro-3,5-dimethoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.

    Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of substituted benzene derivatives.

Scientific Research Applications

1-Ethynyl-2-fluoro-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethynyl-2-fluoro-3,5-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The ethynyl and fluoro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-3,5-dimethoxybenzene: Lacks the fluoro substituent, which can significantly alter its chemical properties.

    1-Fluoro-3,5-dimethoxybenzene:

    1-Ethynyl-3,5-difluorobenzene: Contains an additional fluoro group, which can further modify its chemical behavior.

Uniqueness

1-Ethynyl-2-fluoro-3,5-dimethoxybenzene is unique due to the combination of ethynyl, fluoro, and dimethoxy groups. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

1-ethynyl-2-fluoro-3,5-dimethoxybenzene

InChI

InChI=1S/C10H9FO2/c1-4-7-5-8(12-2)6-9(13-3)10(7)11/h1,5-6H,2-3H3

InChI Key

RDLDIZODNZSRRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)F)C#C

Origin of Product

United States

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